N-{[2-(Dicyclohexylphosphoryl)phenyl]methylidene}hydroxylamine
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Overview
Description
N-{[2-(Dicyclohexylphosphoryl)phenyl]methylidene}hydroxylamine is a chemical compound with the molecular formula C19H28NO2P. It is known for its unique structure, which includes a dicyclohexylphosphoryl group attached to a phenyl ring, and a hydroxylamine functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(Dicyclohexylphosphoryl)phenyl]methylidene}hydroxylamine typically involves the reaction of benzaldehyde derivatives with dicyclohexylphosphine oxide and hydroxylamine. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve steps such as refluxing, stirring, and purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(Dicyclohexylphosphoryl)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-{[2-(Dicyclohexylphosphoryl)phenyl]methylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-{[2-(Dicyclohexylphosphoryl)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxylamine derivatives and phosphine oxides, such as:
- Benzaldehyde oxime
- Dicyclohexylphosphine oxide
- Phenylhydroxylamine
Uniqueness
N-{[2-(Dicyclohexylphosphoryl)phenyl]methylidene}hydroxylamine is unique due to its combination of a dicyclohexylphosphoryl group and a hydroxylamine functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
861805-97-2 |
---|---|
Molecular Formula |
C19H28NO2P |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[(2-dicyclohexylphosphorylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C19H28NO2P/c21-20-15-16-9-7-8-14-19(16)23(22,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h7-9,14-15,17-18,21H,1-6,10-13H2 |
InChI Key |
MWZFQXCFKCKIIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(=O)(C2CCCCC2)C3=CC=CC=C3C=NO |
Origin of Product |
United States |
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